molecular formula C11H10N2O2S B5545478 4-methoxy-N-1,3-thiazol-2-ylbenzamide

4-methoxy-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5545478
M. Wt: 234.28 g/mol
InChI Key: PPERAEKJEHRHOY-UHFFFAOYSA-N
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Description

4-methoxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with certain biological systems and its potential to be used as a tool for studying cellular processes. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown promise in antimicrobial and antifungal applications. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains (Desai et al., 2013).

Anticancer Research

In anticancer research, thiazole derivatives have been explored for their potential to inhibit cancer cell growth. For example, a study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives tested against human cancer cell lines showed that these compounds exhibited good to moderate anticancer activity (Yakantham et al., 2019).

Corrosion Inhibition

Thiazole derivatives have also been investigated for their corrosion inhibition properties. A study on the inhibition activity of thiazole hydrazones towards mild steel corrosion in acid media highlighted their effectiveness, indicating potential applications in material science and engineering (Chaitra et al., 2016).

Molecular Docking and Structural Analysis

Further, molecular docking and structural analysis of thiazole compounds have provided insights into their potential molecular mechanisms of action. For instance, molecular docking and quantum chemical calculations on a specific 4-methoxy-thiazolyl compound suggested its biological efficacy through predicted molecular interactions (Viji et al., 2020).

Safety and Hazards

Sigma-Aldrich provides 4-methoxy-N-1,3-thiazol-2-ylbenzamide as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Future Directions

Given the lack of available information on 4-methoxy-N-1,3-thiazol-2-ylbenzamide, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. This compound is available from suppliers like Sigma-Aldrich , which suggests it may have potential uses in various fields of research.

properties

IUPAC Name

4-methoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPERAEKJEHRHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330386
Record name 4-methoxy-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

303122-55-6
Record name 4-methoxy-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-N-2-thiazolylbenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ8N8XK7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.